Lifirafenib (BGB-283)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Lifirafenib (BGB-283) is a novel, potent, and selective inhibitor of the RAF family kinases and epidermal growth factor receptor (EGFR). It has shown promising antitumor activity in various solid tumors, particularly those harboring mutations in BRAF, KRAS, and NRAS . Lifirafenib is currently under investigation in several clinical trials for its efficacy and safety in treating advanced or refractory solid tumors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lifirafenib involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The detailed synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired chemical structure .

Industrial Production Methods

Industrial production of Lifirafenib likely follows a similar multi-step synthetic route as described for laboratory-scale synthesis, but with optimization for large-scale production. This includes the use of high-efficiency reactors, purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Lifirafenib undergoes several types of chemical reactions, including:

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and pH, are optimized to achieve the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Scientific Research Applications

Lifirafenib has a wide range of scientific research applications, including:

Mechanism of Action

Lifirafenib exerts its effects by selectively binding to and inhibiting the activity of BRAF and certain BRAF mutant forms, as well as EGFR. This inhibition prevents BRAF- and EGFR-mediated signaling, leading to the suppression of tumor cell proliferation and survival . The compound shows a strong synergistic effect when combined with MEK inhibitors, resulting in sustained inhibition of the mitogen-activated protein kinase (MAPK) pathway .

Comparison with Similar Compounds

Similar Compounds

Vemurafenib: A first-generation BRAF V600E selective inhibitor.

Dabrafenib: Another BRAF inhibitor used in combination with MEK inhibitors.

Encorafenib: A BRAF inhibitor with a similar mechanism of action.

Uniqueness of Lifirafenib

Lifirafenib is unique in its ability to inhibit both RAF monomers and dimers, as well as EGFR, making it effective against a broader range of mutations compared to other BRAF inhibitors. This dual inhibition mechanism provides a more comprehensive blockade of the MAPK pathway, leading to enhanced antitumor activity .

Properties

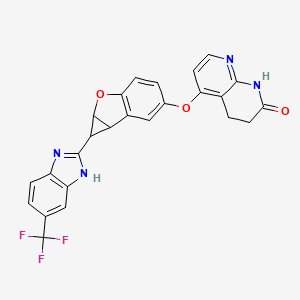

Molecular Formula |

C25H17F3N4O3 |

|---|---|

Molecular Weight |

478.4 g/mol |

IUPAC Name |

5-[[1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-1a,6b-dihydro-1H-cyclopropa[b][1]benzofuran-5-yl]oxy]-3,4-dihydro-1H-1,8-naphthyridin-2-one |

InChI |

InChI=1S/C25H17F3N4O3/c26-25(27,28)11-1-4-15-16(9-11)31-24(30-15)21-20-14-10-12(2-5-17(14)35-22(20)21)34-18-7-8-29-23-13(18)3-6-19(33)32-23/h1-2,4-5,7-10,20-22H,3,6H2,(H,30,31)(H,29,32,33) |

InChI Key |

NGFFVZQXSRKHBM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC2=NC=CC(=C21)OC3=CC4=C(C=C3)OC5C4C5C6=NC7=C(N6)C=C(C=C7)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-benzyl-3-{[3-(trifluoromethyl)phenyl]amino}-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one](/img/structure/B15149504.png)

![N-{[3-(butanoylamino)phenyl]carbamothioyl}-3-(2-methylpropoxy)benzamide](/img/structure/B15149510.png)

![4-ethoxy-N-[(2-methylphenyl)carbamothioyl]benzamide](/img/structure/B15149519.png)

![(2E)-3-[2,3-Dibromo-5-ethoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid](/img/structure/B15149521.png)

![N-benzyl-1-(4-chlorophenyl)-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-N-methylmethanamine](/img/structure/B15149528.png)

![ethyl 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate](/img/structure/B15149533.png)

![4-{5-[(3-bromobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}aniline](/img/structure/B15149537.png)

![N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methoxyphenyl)glycinamide](/img/structure/B15149545.png)

![3-butoxy-N-{[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B15149546.png)